
Miglustat
Overview
Description
Miglustat (Zavesca®) is an oral substrate reduction therapy (SRT) agent that inhibits glucosylceramide synthase (GCS), reducing the synthesis of glycosphingolipids (GSLs). It is approved for mild-to-moderate type 1 Gaucher disease (GD1) in patients unsuitable for enzyme replacement therapy (ERT) and for Niemann-Pick disease type C (NP-C) . This compound crosses the blood-brain barrier, making it theoretically suitable for neuropathic forms of lysosomal storage disorders (LSDs) .
Preparation Methods
Miglustat can be synthesized through a series of chemical reactions. One common method involves the double reductive amination of 5-keto-D-glucose . The process includes the following steps:
Synthesis of a compound of formula (V): This involves the preparation of an intermediate compound.
Reductive amination: The intermediate compound undergoes reductive amination to produce this compound
Industrial production methods focus on achieving high purity this compound without the use of column chromatography or ion exchange purification . The crystalline form of this compound has a melting point of 125-126°C .
Chemical Reactions Analysis
Miglustat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include reductive amination agents and specific catalysts . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Miglustat has a wide range of scientific research applications:
Mechanism of Action
Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is responsible for the first step in the synthesis of glycosphingolipids . By inhibiting this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, thereby alleviating the symptoms of lysosomal storage disorders . The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .
Comparison with Similar Compounds
Comparison with Other GCS Inhibitors
Miglustat vs. Eliglustat
- Therapeutic Preference : Eliglustat is recommended as first-line SRT for GD1 due to superior efficacy and safety, while this compound is reserved for NP-C or GD1 patients intolerant to ERT/eliglustat .
Comparison with Enzyme Replacement Therapies (ERTs)
This compound vs. Imiglucerase (ERT for GD1)
- Switching from ERT to this compound : During imiglucerase shortages (2009–2010), this compound maintained stability in 70% of patients, though some experienced gradual deterioration .
- Combination Therapy : this compound + ERT showed greater liver volume reduction than ERT alone in one study, but long-term benefits remain unproven .
This compound in NP-C vs. Other LSDs
NP-C vs. MLIV (Mucolipidosis IV)
Biological Activity
Miglustat, marketed under the name Zavesca, is a small molecule that serves as a substrate reduction therapy (SRT) for lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick disease type C (NPC). Its primary mechanism of action involves the inhibition of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycosphingolipids. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase. This inhibition reduces the synthesis of glucosylceramide and other glycosphingolipids, facilitating the residual activity of glucocerebrosidase, which is deficient in patients with Gaucher disease. By decreasing substrate accumulation, this compound aims to mitigate the pathological effects associated with these disorders .
Key Pharmacological Properties
- Oral Bioavailability : Approximately 97% .
- Enzyme Inhibition : Inhibits α-glucosidases I and II, lactase (weakly), and various glycosyltransferases, contributing to its side effects such as gastrointestinal discomfort .
Gaucher Disease
This compound has been shown to be effective in managing type 1 Gaucher disease (GD1) and type 3 Gaucher disease (GD3). The following table summarizes findings from key clinical studies:
Niemann-Pick Disease Type C
In NPC, this compound has been associated with improvements in neurological function and quality of life. A systematic review indicated that this compound therapy improved swallowing difficulties and reduced risks associated with neurological decline .
Case Studies
- Neurological Outcomes in NPC : A study involving ten patients treated with this compound reported improvements in neurological symptoms; however, all patients exhibited some loss of psychomotor skills despite treatment. The median survival age was slightly improved compared to untreated patients (5.56 years vs. 4.42 years) .
- Long-term Maintenance in Gaucher Disease : In a cohort study evaluating long-term this compound treatment, patients previously stabilized on enzyme replacement therapy maintained stable disease profiles over several years. Adverse events were primarily gastrointestinal but manageable .
Safety Profile
This compound is generally well-tolerated; however, it is associated with several adverse effects:
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Miglustat’s mechanism of action in lysosomal storage disorders?
- Methodological Answer : Use in vitro cell lines (e.g., fibroblast models with Gaucher disease mutations) to assess enzyme activity via fluorometric assays . For in vivo studies, prioritize transgenic mouse models (e.g., NPC1-null mice) to evaluate substrate reduction therapy efficacy. Include controls for osmotic stress and off-target effects, and validate findings with mass spectrometry-based lipid profiling .
Q. How should researchers standardize dosing protocols for this compound in preclinical studies?
- Methodological Answer : Optimize dosing using pharmacokinetic/pharmacodynamic (PK/PD) modeling. For oral administration in rodents, typical doses range from 100–300 mg/kg/day, adjusted for bioavailability. Measure plasma concentrations via HPLC and correlate with target engagement (e.g., glucosylceramide synthase inhibition) . Include vehicle controls and monitor for gastrointestinal side effects, a common confounder .
Q. What biomarkers are validated for assessing this compound’s efficacy in neurodegenerative disease models?
- Methodological Answer : Quantify glycosphingolipids (e.g., GM2/GM3 gangliosides) in cerebrospinal fluid or brain tissue using LC-MS/MS. Pair with behavioral assays (e.g., Morris water maze for cognitive function in NPC mice) and histopathological analysis of Purkinje cell loss . Ensure biomarkers align with FDA/EMA guidelines for translational relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different lysosomal storage disorders?
- Methodological Answer : Perform meta-analyses of existing clinical and preclinical datasets (e.g., Cochrane Library, PubMed) to identify disorder-specific variables (e.g., residual enzyme activity, blood-brain barrier penetration). Use multivariate regression to isolate confounding factors like patient age or genetic heterogeneity . Replicate conflicting studies with standardized protocols (e.g., CONSORT guidelines for clinical trials) .
Q. What experimental designs are optimal for studying this compound’s synergies with other therapies (e.g., enzyme replacement therapy)?
- Methodological Answer : Employ factorial design experiments to test combination therapies. For example, in Fabry disease models, co-administer this compound with recombinant α-galactosidase A and measure globotriaosylceramide (Gb3) reduction. Use isobolographic analysis to distinguish additive vs. synergistic effects . Include washout periods to control for carryover effects .
Q. How should longitudinal data on this compound’s long-term safety be analyzed in open-label extension studies?
- Methodological Answer : Apply mixed-effects models to handle missing data and patient dropouts. Use Kaplan-Meier survival analysis for adverse events (e.g., tremor or diarrhea incidence). Stratify cohorts by baseline severity and validate findings with propensity score matching to reduce bias .
Q. Data Management & Reporting
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous cell populations?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) with bootstrapping to estimate EC₅₀ values. For heterogeneous data (e.g., patient-derived iPSCs), apply cluster analysis or principal component analysis (PCA) to subgroup responders/non-responders . Report confidence intervals and effect sizes to avoid overinterpretation .
Q. How can researchers ensure reproducibility when publishing this compound-related datasets?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry data in repositories like MetaboLights or PRIDE. Provide detailed metadata, including instrument settings (e.g., LC column type, ionization mode) and normalization methods . Use GitHub to share analysis scripts (e.g., R/Python code for lipidomics pipelines) .
Q. Cross-Referenced Guidelines
Properties
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRORFVVSGFNRO-UTINFBMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045618 | |
Record name | Miglustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72599-27-0 | |
Record name | Miglustat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72599-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miglustat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miglustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169-172 °C, 169 - 172 °C | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.